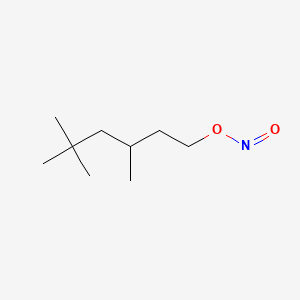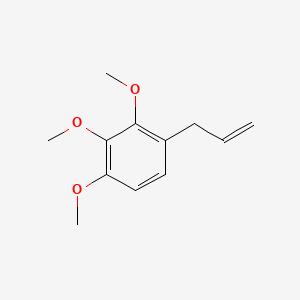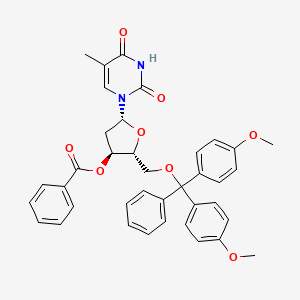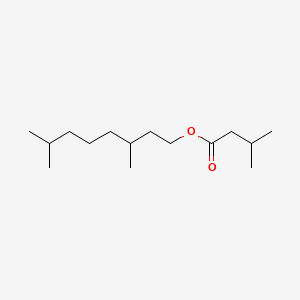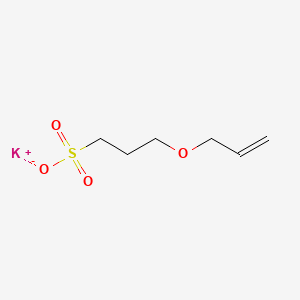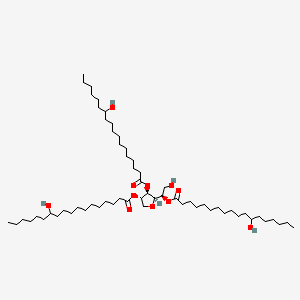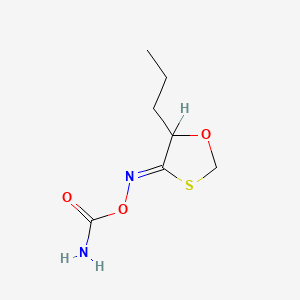
5-fluoro-cdUMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2’-deoxyuridine 5’-monophosphate, commonly known as 5-fluoro-cdUMP, is a fluorinated pyrimidine nucleotide analog. It is a metabolite of 5-fluorouracil and 5-fluoro-2’-deoxyuridine, and it acts as a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This compound is widely studied for its applications in cancer treatment due to its ability to disrupt DNA synthesis in rapidly proliferating tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2’-deoxyuridine 5’-monophosphate can be synthesized through the phosphorylation of 5-fluoro-2’-deoxyuridine. The phosphorylation process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product .
Industrial Production Methods
Industrial production of 5-fluoro-2’-deoxyuridine 5’-monophosphate often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2’-deoxyuridine 5’-monophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-fluoro-2’-deoxyuridine 5’-monophosphate include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of 5-fluoro-2’-deoxyuridine 5’-monophosphate include various fluorinated pyrimidine derivatives and nucleotides. These products are often studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
5-Fluoro-2’-deoxyuridine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on nucleotides and their interactions with enzymes.
Biology: The compound is used to investigate the mechanisms of DNA synthesis and repair, as well as the role of thymidylate synthase in cellular metabolism.
Medicine: It is extensively studied for its anticancer properties, particularly in the treatment of colorectal, breast, and head and neck cancers.
Mechanism of Action
5-Fluoro-2’-deoxyuridine 5’-monophosphate exerts its effects by inhibiting thymidylate synthase, an enzyme responsible for the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, a nucleotide essential for DNA synthesis. The resulting imbalance in nucleotide pools causes DNA damage and cell death, particularly in rapidly dividing tumor cells . The compound forms a covalent complex with thymidylate synthase and the folate cofactor, N5–10-methylenetetrahydrofolate, leading to irreversible inhibition of the enzyme .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A precursor to 5-fluoro-2’-deoxyuridine 5’-monophosphate, widely used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another precursor that is converted to 5-fluoro-2’-deoxyuridine 5’-monophosphate in vivo.
5-Fluorocytosine: A fluorinated pyrimidine analog used as an antifungal agent.
Uniqueness
5-Fluoro-2’-deoxyuridine 5’-monophosphate is unique due to its specific mechanism of action as a thymidylate synthase inhibitor. Unlike its precursors, which require metabolic activation, 5-fluoro-2’-deoxyuridine 5’-monophosphate directly inhibits the enzyme, making it a more potent and targeted anticancer agent .
Properties
CAS No. |
36519-08-1 |
|---|---|
Molecular Formula |
C9H10FN2O7P |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN2O7P/c10-4-2-12(9(14)11-8(4)13)7-1-5-6(18-7)3-17-20(15,16)19-5/h2,5-7H,1,3H2,(H,15,16)(H,11,13,14)/t5-,6+,7+/m0/s1 |
InChI Key |
CEEUOYKVNIFZLL-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=C(C(=O)NC3=O)F |
Canonical SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=C(C(=O)NC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



